molecular formula C15H12N2O3 B3014967 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one CAS No. 848743-31-7

3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one

Cat. No. B3014967
CAS RN: 848743-31-7
M. Wt: 268.272
InChI Key: DBENNQKBLNFIRG-UHFFFAOYSA-N
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Description

The compound “3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinazoline ring, a phenoxymethyl group, and a hydroxy group. The exact structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions for “this compound” are not available, quinazolines can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions with ethyl acrylate and dimethyl tumarate to give pyrroloquinazoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Some general properties might include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

Anticonvulsant Activity

A study on quinazolin-4(3H)-one derivatives, including 3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one, has shown that some of these compounds exhibit moderate to significant anticonvulsant properties. This suggests their potential use in treating conditions like epilepsy (Georgey, Abdel-Gawad, & Abbas, 2008).

Antioxidant Properties

Research has explored the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. The study found that the presence of at least one hydroxyl group, along with a methoxy substituent on the phenyl ring, is required for significant antioxidant activity. This indicates the potential of these compounds in combatting oxidative stress-related diseases (Mravljak et al., 2021).

Herbicidal Applications

A synthesis and herbicidal evaluation of 3H-quinazolin-4-ones with 2-phenoxymethyl substituents showed that these compounds exhibit high levels of phytotoxicity. They could potentially be developed into plant hormone inhibitors, useful in agricultural applications (Aibibuli et al., 2012).

Corrosion Inhibition

Quinazolinone derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research suggests their potential application in materials science, particularly in preventing corrosion of metals (Errahmany et al., 2020).

Antitumor Activity

Quinazolin-4(3H)-one derivatives have shown potential as EGFR inhibitors for antitumor treatment. This highlights their possible application in cancer therapy, particularly in targeting specific receptors related to cancer cell growth (Le et al., 2020).

Safety and Hazards

The safety and hazards associated with “3-hydroxy-2-(phenoxymethyl)quinazolin-4(3H)-one” would depend on its physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

3-hydroxy-2-(phenoxymethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15-12-8-4-5-9-13(12)16-14(17(15)19)10-20-11-6-2-1-3-7-11/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBENNQKBLNFIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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